molecular formula C19H20FN5O4S B12144565 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12144565
M. Wt: 433.5 g/mol
InChI Key: GIWKCZNKBSLHFI-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde or its derivatives, which are reacted with the triazole intermediate.

    Attachment of the Fluorophenylacetamide Moiety: This final step involves the reaction of the triazole intermediate with 3-fluorophenylacetic acid or its derivatives, typically under amide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can target the nitro groups if present or the triazole ring itself under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The triazole ring can interact with various enzymes, potentially inhibiting their activity. The fluorophenylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its anti-cancer properties.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

What sets 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide apart is its unique combination of functional groups, which may confer a distinct mechanism of action and a broader range of biological activities compared to similar compounds .

Properties

Molecular Formula

C19H20FN5O4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H20FN5O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)18-23-24-19(25(18)21)30-10-16(26)22-13-6-4-5-12(20)9-13/h4-9H,10,21H2,1-3H3,(H,22,26)

InChI Key

GIWKCZNKBSLHFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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